
Citric acid-d4-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Citric acid-d4-1 is synthesized by replacing the hydrogen atoms in citric acid with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. The process typically involves the use of deuterated water (D2O) and deuterated sulfuric acid (D2SO4) under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar methods as in laboratory synthesis, with additional steps to ensure purity and isotopic enrichment. The process involves fermentation using microorganisms such as Aspergillus niger, followed by isotopic exchange reactions to incorporate deuterium .
化学反应分析
Types of Reactions
Citric acid-d4-1 undergoes similar chemical reactions as non-deuterated citric acid, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms due to the isotope effect .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products
The major products formed from these reactions are similar to those of non-deuterated citric acid, with the deuterium atoms remaining intact. For example, oxidation of this compound can yield oxaloacetic acid-d4, while reduction can produce isocitric acid-d4 .
科学研究应用
Citric acid-d4-1 is widely used in various scientific research fields due to its unique properties:
Chemistry: It is used as a tracer in metabolic studies to understand the citric acid cycle and other biochemical pathways.
Biology: Researchers use it to study metabolic processes and enzyme kinetics involving citric acid.
Medicine: It is employed in diagnostic tests to measure citrate levels in biological fluids, aiding in the diagnosis of metabolic disorders.
Industry: This compound is used in the development of pharmaceuticals and as a standard in analytical chemistry for quantifying citric acid and its derivatives
作用机制
The mechanism of action of citric acid-d4-1 is similar to that of non-deuterated citric acid. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. In metabolic pathways, it participates in the citric acid cycle, where it undergoes enzymatic transformations to produce energy and metabolic intermediates .
相似化合物的比较
Similar Compounds
Citric acid-13C6: An isotopic analogue where carbon atoms are replaced with carbon-13.
Citric acid-2,4-13C2: Another isotopic variant with specific carbon atoms replaced by carbon-13.
Succinic acid-2,2,3,3-d4: A deuterated analogue of succinic acid, another intermediate in the citric acid cycle.
Uniqueness
Citric acid-d4-1 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in metabolic studies. The presence of deuterium also provides insights into reaction mechanisms and isotope effects, making it a valuable tool in research .
属性
分子式 |
C6H8O7 |
|---|---|
分子量 |
196.15 g/mol |
IUPAC 名称 |
trideuterio 2-deuteriooxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13D/hD3 |
InChI 键 |
KRKNYBCHXYNGOX-JYXXEXINSA-N |
手性 SMILES |
[2H]OC(=O)CC(CC(=O)O[2H])(C(=O)O[2H])O[2H] |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


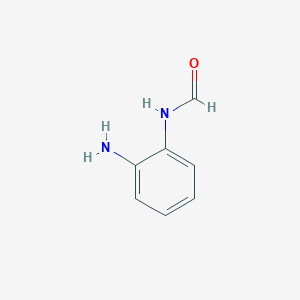
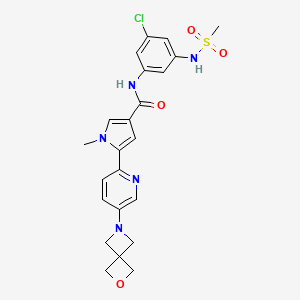

![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)




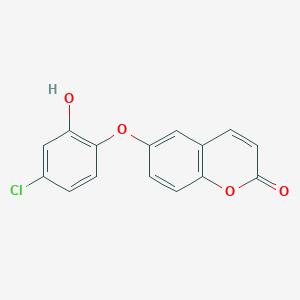

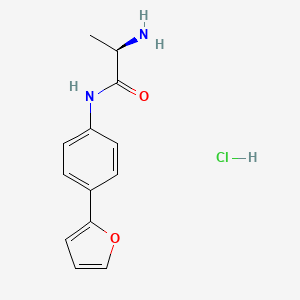
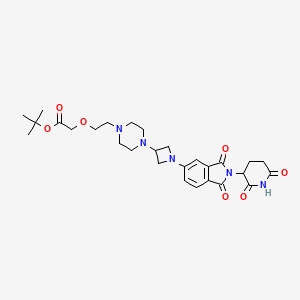
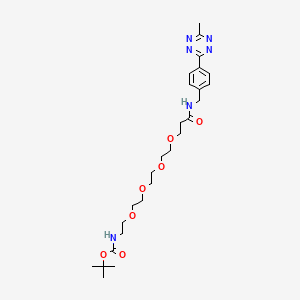
![[99mTc]Tc-6 C1](/img/structure/B15138052.png)
